Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP

Description

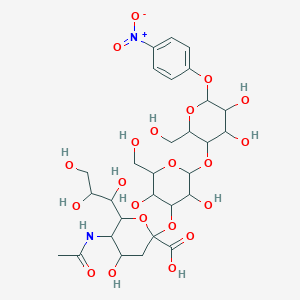

Neu5Acα(2-3)Galβ(1-4)Glc-β-pNP is a synthetic trisaccharide glycoside featuring a terminal sialic acid (N-acetylneuraminic acid, Neu5Ac) linked via an α(2-3) bond to galactose (Gal), which is further connected to glucose (Glc) through a β(1-4) linkage. The para-nitrophenyl (pNP) group at the reducing end serves as a chromogenic tag, enabling spectrophotometric detection upon enzymatic hydrolysis . This compound is widely utilized in glycobiology to study sialidase (neuraminidase) and sialyltransferase activities, particularly in characterizing enzyme specificity toward α2-3 sialylated substrates .

Properties

Molecular Formula |

C29H42N2O21 |

|---|---|

Molecular Weight |

754.6 g/mol |

IUPAC Name |

5-acetamido-2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C29H42N2O21/c1-10(35)30-17-13(36)6-29(28(43)44,51-24(17)18(38)14(37)7-32)52-25-19(39)15(8-33)48-27(22(25)42)50-23-16(9-34)49-26(21(41)20(23)40)47-12-4-2-11(3-5-12)31(45)46/h2-5,13-27,32-34,36-42H,6-9H2,1H3,(H,30,35)(H,43,44) |

InChI Key |

DBAYUELCHMANGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP typically involves the stepwise assembly of the oligosaccharide chain. The process begins with the protection of hydroxyl groups on the monosaccharide units, followed by glycosylation reactions to form the desired glycosidic linkages. The final step involves the deprotection of the hydroxyl groups and the attachment of the 4-nitrophenyl group.

Industrial Production Methods

Industrial production of this compound is generally carried out using automated glycan assembly techniques. These methods allow for the efficient and scalable synthesis of complex oligosaccharides with high purity and yield. The use of solid-phase synthesis and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.

Biology: Employed in the investigation of cell surface interactions, particularly those involving sialic acids and their role in cell signaling and recognition.

Medicine: Utilized in the development of antiviral drugs by studying the interactions between viral proteins and sialylated receptors on host cells.

Industry: Applied in the production of glycan-based therapeutics and diagnostics, as well as in the development of biosensors for detecting specific biomolecules.

Mechanism of Action

The mechanism of action of Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP involves its interaction with specific molecular targets, such as viral proteins or cell surface receptors. The compound’s sialic acid moiety can bind to sialic acid-binding lectins or viral hemagglutinins, thereby inhibiting viral entry into host cells or modulating cell signaling pathways. These interactions are mediated by the specific glycosidic linkages and the overall structure of the oligosaccharide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Neu5Acα(2-3)Galβ(1-4)Glc-β-pNP with structurally related glycosides in terms of composition, enzymatic targets, and applications:

Key Findings:

Linkage and Specificity :

- The α(2-3) sialylation in Neu5Acα(2-3)Galβ(1-4)Glc-β-pNP distinguishes it from α(2-6)-linked analogs (e.g., Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP), which are critical for studying host-pathogen interactions, such as influenza virus tropism .

- Replacement of Neu5Ac with GalNAc (e.g., GalNAcβ(1-3)Galα(1-4)Galβ-pNP) shifts specificity toward β-galactosyltransferases involved in blood group antigen synthesis .

Enzymatic Applications :

- Neu5Acα(2-3)Galβ(1-4)Glc-β-pNP is less commonly reported than its GlcNAc-containing analog (Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP), which is extensively used in lectin-binding assays and cancer glycomics .

- The tetrasaccharide Galβ(1-3)GlcNAcβ(1-3)Galβ-pNP enables detection of exo- and endo-glycosidase activities due to its branched structure .

Structural and Functional Insights: The pNP group in all analogs allows real-time monitoring of enzymatic hydrolysis via spectrophotometry, but sensitivity varies with glycan length and branching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.